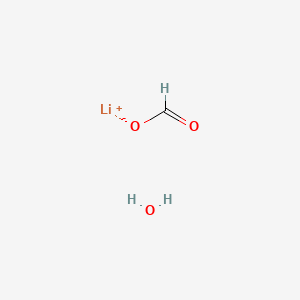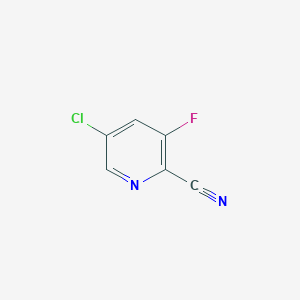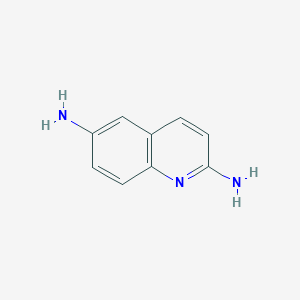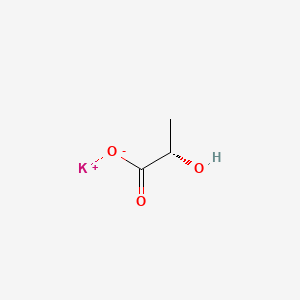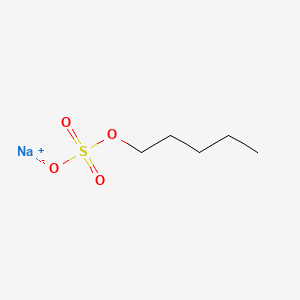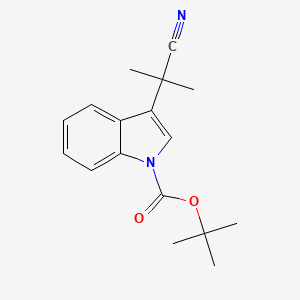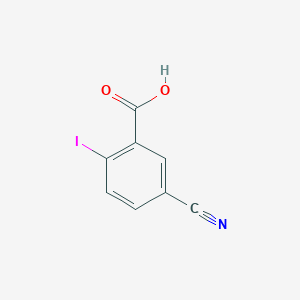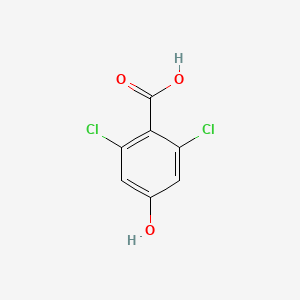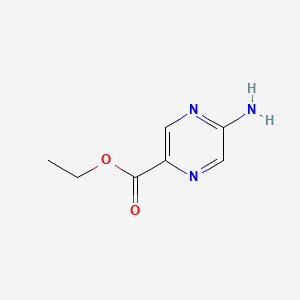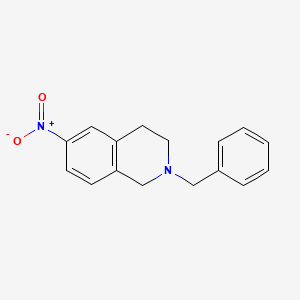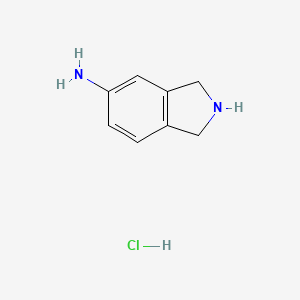
Isoindolin-5-amine hydrochloride
Übersicht
Beschreibung
Isoindolin-5-amine hydrochloride is a chemical compound used primarily for research and development . It has a molecular formula of C8H11ClN2 and a molecular weight of 170.64 g/mol .
Synthesis Analysis
The synthesis of Isoindolin-5-amine hydrochloride involves the use of hydrogen chloride and Pd(OH)2/C in ethanol. The reaction mixture is hydrogenated at 45 psi for 1 hour. The nitro functionality is reduced and the Bn group remains intact. The yield of this synthesis is approximately 36% .Molecular Structure Analysis
The InChI code for Isoindolin-5-amine hydrochloride is 1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Isoindolin-5-amine hydrochloride derivatives have been synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, Palladium-Catalyzed Carbonylation-Hydroamination reactions have been employed to synthesize substituted 3-methyleneisoindolin-1-ones, showcasing the compound's utility in creating complex molecular structures under mild conditions (Cao, McNamee, & Alper, 2008). Additionally, DNA-compatible protocols for transforming amines into drug-like moieties, including isoindolinone, underscore its potential in drug discovery and pharmacological research (Nie et al., 2022).
Biomedical Applications
Isoindolin-1-one derivatives have been studied for their urease inhibitory activities , with certain derivatives showing significant inhibitory effects, suggesting potential applications in treating diseases related to urease activity (Peytam et al., 2019). Furthermore, novel synthesis approaches have been developed for isoindoline/isoindoline-1,3-dione derivatives, which were evaluated for their interaction with the human dopamine receptor D2, indicating the compound's relevance in neurological research and potential therapeutic applications (Andrade-Jorge et al., 2017).
Material Science and Organic Chemistry
In material science and organic chemistry, isoindolin-5-amine hydrochloride derivatives have been utilized for catalysis and green chemistry applications . For example, Rh(III)-catalyzed cascade annulations facilitated the synthesis of complex molecular structures like isoindolo[2,1-b]isoquinolin-5(7H)-ones, highlighting the compound's utility in organic synthesis and the development of new pharmaceuticals (Reddy & Mallesh, 2018). Additionally, environmentally friendly methods have been developed for synthesizing 3-(1H-indol-3-yl)isoindolin-1-one derivatives, emphasizing the move towards sustainable chemical processes (Chen, Lei, & Hu, 2014).
Safety And Hazards
Isoindolin-5-amine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQCFVJPKBLYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623723 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-5-amine hydrochloride | |
CAS RN |
503614-81-1 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

